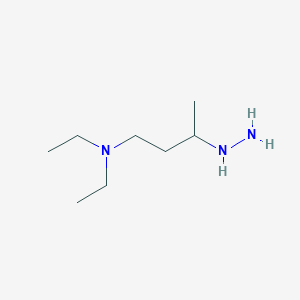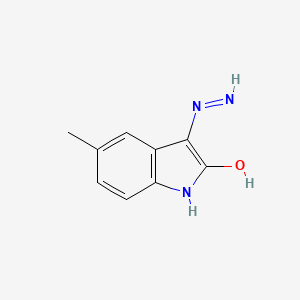
3-Hydrazono-5-methylindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydrazono-5-methylindolin-2-one is a chemical compound with the molecular formula C9H9N3O. It is a derivative of indole, a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazono-5-methylindolin-2-one typically involves the reaction of isatin derivatives with hydrazine or its derivatives. One common method includes the condensation of 5-methylisatin with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydrazono-5-methylindolin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-one derivatives, which can have different functional groups attached to the indole ring .
Applications De Recherche Scientifique
3-Hydrazono-5-methylindolin-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research indicates its potential use in developing anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It can be used in the development of new materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 3-Hydrazono-5-methylindolin-2-one involves its interaction with various molecular targets. In medicinal applications, it can inhibit enzymes such as tyrosine kinases, which play a role in cell signaling and cancer progression. The compound can also induce apoptosis in cancer cells by activating specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isatin: A precursor in the synthesis of 3-Hydrazono-5-methylindolin-2-one.
Indole-3-acetic acid: A plant hormone with a similar indole structure.
3-Hydroxyindolin-2-one: Another indole derivative with different functional groups
Uniqueness
This compound is unique due to its hydrazono group, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for developing new pharmaceuticals and materials .
Propriétés
Formule moléculaire |
C9H9N3O |
|---|---|
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
3-diazenyl-5-methyl-1H-indol-2-ol |
InChI |
InChI=1S/C9H9N3O/c1-5-2-3-7-6(4-5)8(12-10)9(13)11-7/h2-4,10-11,13H,1H3 |
Clé InChI |
SMHFMKSRMQHUSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)NC(=C2N=N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13097392.png)
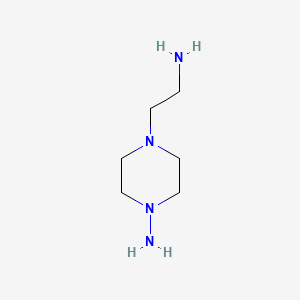
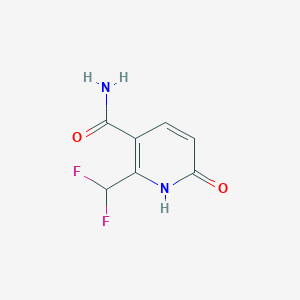
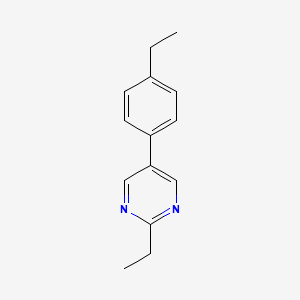

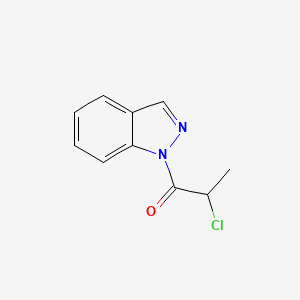


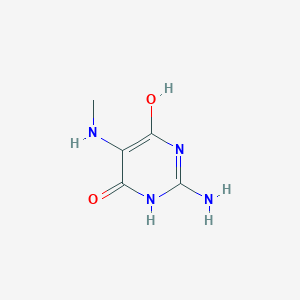

![(E)-3-(3-Oxoprop-1-en-1-yl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1-oxide](/img/structure/B13097448.png)
![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)

